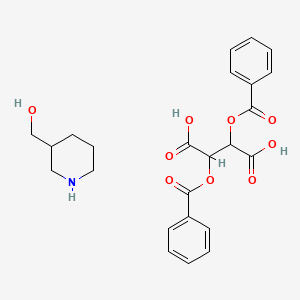
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is a complex organic compound that combines the structural features of both 2,3-dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibenzoyloxybutanedioic acid typically involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The resulting dibenzoyloxybutanedioic acid can then be coupled with piperidin-3-ylmethanol through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or alcohol functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol involves its interaction with specific molecular targets. The ester and alcohol functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3-Dibenzoyloxybutanedioic acid: Shares the dibenzoyloxybutanedioic acid moiety but lacks the piperidin-3-ylmethanol component.
Piperidin-3-ylmethanol: Contains the piperidine ring and alcohol group but lacks the dibenzoyloxybutanedioic acid moiety.
Uniqueness
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is unique due to the combination of both dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .
特性
分子式 |
C24H27NO9 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2 |
InChIキー |
KSEJKAHQFOLLEV-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


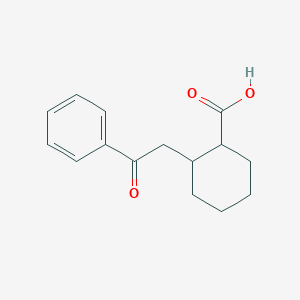

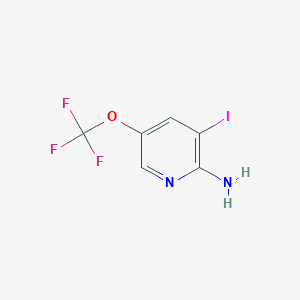
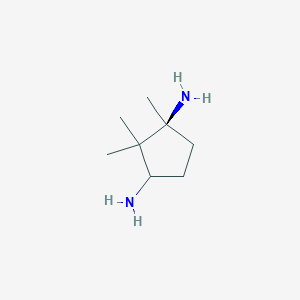

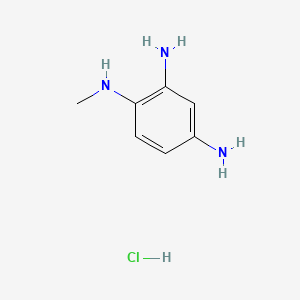
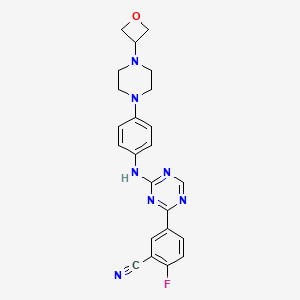
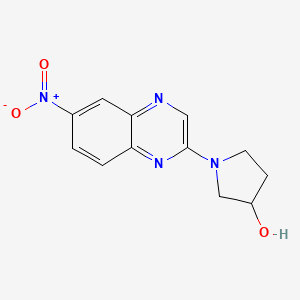
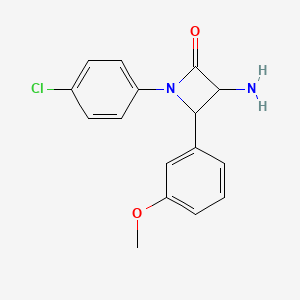
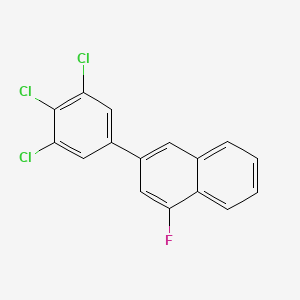
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)
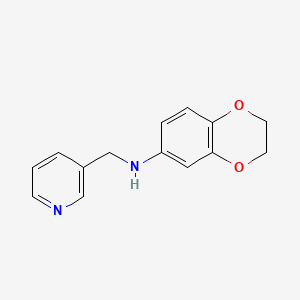
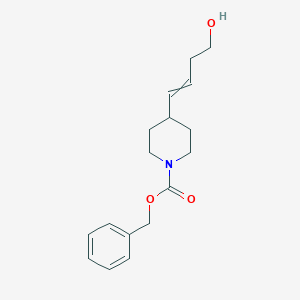
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
